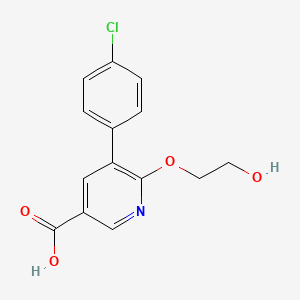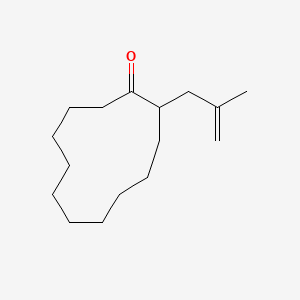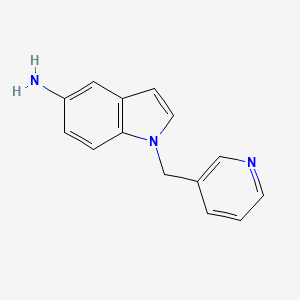
1-(pyridin-3-ylmethyl)indol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-3-ylmethyl)indol-5-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system substituted with a pyridin-3-ylmethyl group at the 1-position and an amine group at the 5-position. The indole ring system is known for its aromaticity and stability, making it a crucial scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-3-ylmethyl)indol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-(bromomethyl)pyridine with indole-5-amine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-ylmethyl)indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The amine group at the 5-position can undergo substitution reactions with electrophiles, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted indole derivatives.
Scientific Research Applications
1-(Pyridin-3-ylmethyl)indol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(pyridin-3-ylmethyl)indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
- 1-(Pyridin-2-ylmethyl)indol-5-amine
- 1-(Pyridin-4-ylmethyl)indol-5-amine
- 1-(Pyridin-3-ylmethyl)indol-3-amine
Comparison: 1-(Pyridin-3-ylmethyl)indol-5-amine is unique due to the specific positioning of the pyridin-3-ylmethyl group and the amine group on the indole ring. This unique structure can influence its biological activity and chemical reactivity compared to other similar compounds. For instance, the position of the substituents can affect the compound’s ability to interact with biological targets and its overall stability.
Properties
Molecular Formula |
C14H13N3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethyl)indol-5-amine |
InChI |
InChI=1S/C14H13N3/c15-13-3-4-14-12(8-13)5-7-17(14)10-11-2-1-6-16-9-11/h1-9H,10,15H2 |
InChI Key |
JSIYEWMRXINEBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC3=C2C=CC(=C3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
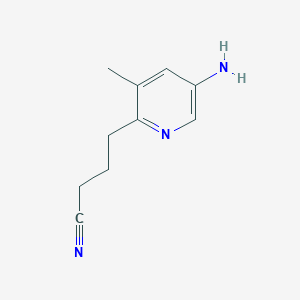

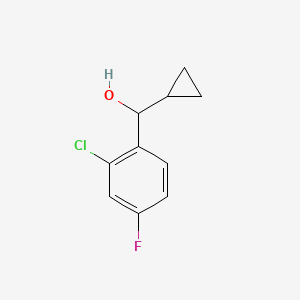
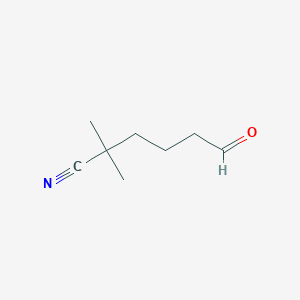
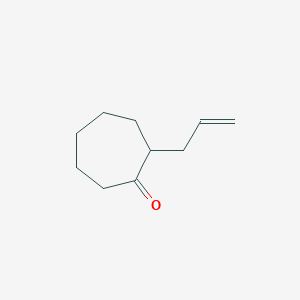

![{1-[(3-Phenyl-5-isoxazolyl)methyl]-4-piperidinyl}methanol](/img/structure/B8632716.png)
![2-[1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl]-3H-benzimidazole-5-carbonitrile](/img/structure/B8632717.png)

![3-[(2,6-Dichlorophenyl)methoxy]-2-methylpropane-1,2-diol](/img/structure/B8632731.png)
![6-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}hexanoic acid](/img/structure/B8632736.png)
